molecular formula C18H20ClN3O3 B2738169 (5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034388-80-0

(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2738169
CAS No.: 2034388-80-0
M. Wt: 361.83
InChI Key: CLNYXFBJNVTFFG-UHFFFAOYSA-N
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Description

The compound "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule. Its unique structure, featuring a phenyl ring substituted with chlorine and methoxy groups, as well as a pyrrolidinyl-methanone moiety linked to a dimethylpyrimidinyl group, has made it a subject of interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound typically involves multi-step organic synthesis techniques. The synthesis begins with the preparation of the core phenyl ring system, followed by stepwise introduction of the methoxy and chloro substituents. The pyrrolidinyl and pyrimidinyl components are introduced via selective reactions including nucleophilic substitution and condensation reactions, facilitated by specific catalysts under controlled temperatures and pressures.

Industrial Production Methods

Industrial production generally scales up the laboratory synthesis procedures. Batch reactors or continuous flow systems are utilized to maintain precise control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure product purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.

  • Reduction: : Reduction reactions typically target the carbonyl group, converting it to alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can modify the chloro or methoxy groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.

  • Substitution: : Typical reagents include alkyl halides for alkylation and various nucleophiles for other substitutions.

Major Products Formed from These Reactions

Products from these reactions include alcohol derivatives from reduction, higher-order oxidized compounds, and various substituted derivatives from nucleophilic substitutions.

Scientific Research Applications

The compound is used extensively in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : In studies of cellular pathways and receptor binding due to its unique structural motifs.

  • Medicine: : Potential therapeutic applications are under investigation due to its bioactive properties.

  • Industry: : Used in the development of specialized materials and as an intermediate in various manufacturing processes.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its structural features allow it to fit into specific binding sites, altering the activity of these biological molecules. Pathways influenced by the compound include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Compared to similar compounds, "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" exhibits unique binding affinity and reaction profile. Similar compounds include:

  • (5-Chloro-2-methoxyphenyl)(3-((4-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone These variations primarily differ in their pyrimidine substituents, influencing their chemical reactivity and biological activity.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(19)4-5-16(15)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNYXFBJNVTFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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